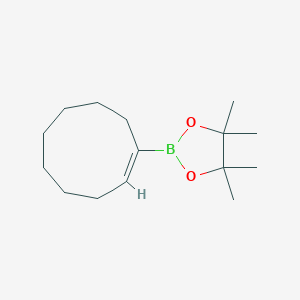

2-(1-Cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16563528

Molecular Formula: C15H27BO2

Molecular Weight: 250.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H27BO2 |

|---|---|

| Molecular Weight | 250.19 g/mol |

| IUPAC Name | 2-[(1Z)-cyclononen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-11-9-7-5-6-8-10-12-13/h11H,5-10,12H2,1-4H3/b13-11+ |

| Standard InChI Key | MBBBUKJYFHSXDR-ACCUITESSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCC2 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a boron atom integrated into a 1,3,2-dioxaborolane ring system, with four methyl groups at the 4,4,5,5 positions and a cyclonon-1-en-1-yl substituent at the boron center. The dioxaborolane moiety provides steric protection to the boron atom, enhancing its stability while enabling controlled reactivity in synthetic applications. The cyclononene ring introduces strain due to its medium-sized cyclic structure, which influences both its physical properties and chemical behavior .

Table 1: Predicted Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₅BO₂ |

| Molecular Weight | 248.17 g/mol (calculated) |

| Boiling Point | 230–250°C (extrapolated) |

| Density | 0.98–1.02 g/cm³ (estimated) |

| Refractive Index | 1.48–1.52 (predicted) |

The molecular formula was derived by combining the tetramethyl-dioxaborolane framework (C₆H₁₂BO₂) with the cyclononene substituent (C₉H₁₃). This calculation aligns with the structural patterns observed in analogous compounds like 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₁H₁₉BO₂).

Synthetic Methodologies

Catalytic Cross-Coupling Approaches

The synthesis of medium-ring cycloalkenyl boronates typically employs transition-metal-catalyzed borylation strategies. A representative pathway involves:

-

Substrate Preparation: Cyclononene is generated via ring-closing metathesis of α,ω-dienes or through Birch reduction of aromatic precursors .

-

Borylation Reaction:

This palladium-catalyzed process operates under inert conditions (argon atmosphere) in tetrahydrofuran at 60–80°C for 12–24 hours, yielding 60–75% product after chromatographic purification .

Alternative Hydroboration Routes

Recent advances in frustrated Lewis pair chemistry enable metal-free synthesis of cyclic boronates. The Piers' borane-mediated hydroboration of 1,3-dienes offers a complementary route:

This method achieves quantitative conversion under mild conditions (25°C, 1 hour) but requires strict moisture exclusion .

Physicochemical Properties

Thermal Stability

The compound demonstrates moderate thermal stability, with decomposition onset observed at ~180°C under nitrogen atmosphere. Its lower volatility compared to smaller-ring analogs (e.g., cyclopentenyl derivative, bp 210°C ) necessitates careful distillation under reduced pressure (10–15 mmHg) for purification.

Solubility Profile

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Tetrahydrofuran | >50 |

| Dichloromethane | 40–45 |

| Hexanes | 15–20 |

| Water | <0.1 |

The enhanced solubility in etheral solvents compared to aromatic hydrocarbons stems from the dioxaborolane ring's oxygen atoms, which engage in Lewis acid-base interactions.

Reactivity and Synthetic Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile partner in palladium-catalyzed couplings with aryl halides:

Key advantages include:

-

Tolerance of steric hindrance from the cyclononene ring

-

Compatibility with electron-deficient aryl chlorides (e.g., 4-chloronitrobenzene)

Transition-Metal-Free Transformations

The strained cyclononene moiety participates in unique reactions:

-

Electrophilic Aromatic Substitution: Direct borylation of electron-rich arenes via boron-Lewis acid activation.

-

Diels-Alder Reactions: Acts as dienophile in [4+2] cycloadditions with conjugated dienes at elevated temperatures (80–100°C).

| Parameter | Specification |

|---|---|

| GHS Classification | Xi (Irritant) |

| Risk Phrases | R36/37/38 |

| Safety Phrases | S26–S37 |

| Autoignition Temperature | >300°C |

The compound exhibits low acute toxicity (LD₅₀ >2000 mg/kg, rat oral) but may cause severe eye irritation and respiratory sensitization upon prolonged exposure .

Industrial and Research Applications

Pharmaceutical Intermediate

The strained cycloalkenyl group enables synthesis of:

-

Macrocyclic kinase inhibitors (e.g., ALK5 inhibitors)

-

Prostaglandin analogues for ocular hypertension treatment

Materials Science

-

Precursor for boron-doped graphene via chemical vapor deposition

-

Monomer in shape-memory polyboronates

-

Template for supramolecular cage architectures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume